molecular formula C22H23NO5 B3089295 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid CAS No. 1191429-04-5

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid

Cat. No.: B3089295
CAS No.: 1191429-04-5
M. Wt: 381.4 g/mol
InChI Key: KROHXLGGOOWLIB-QFIPXVFZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid (CAS: 1191429-04-5) is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an allyloxy side chain, and a methyl branch at the β-carbon. Its molecular formula is C₂₂H₂₃NO₅, with a molecular weight of 381.42 g/mol . The compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protective moiety for the α-amino group . Storage conditions require it to be kept at 2–8°C under nitrogen, indicating sensitivity to oxidation or moisture .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-prop-2-enoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-12-27-14-22(2,20(24)25)23-21(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19H,1,12-14H2,2H3,(H,23,26)(H,24,25)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROHXLGGOOWLIB-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid, commonly referred to as Fmoc-L-3-(allyloxy)-2-methylpropanoic acid, is a complex organic compound with significant implications in medicinal chemistry and biological research. Its structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyloxy side chain, contribute to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Formula

The structural formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid can be represented as follows:

C19H23NO4\text{C}_{19}\text{H}_{23}\text{N}\text{O}_{4}

Molecular Characteristics

PropertyValue
Molecular Weight325.36 g/mol
CAS NumberNot specified
Chemical FormulaC19H23N4O4
Melting PointNot available

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid is primarily attributed to its interactions with various molecular targets. The Fmoc group enhances the stability of the compound during chemical reactions, while the allyloxy moiety can facilitate interactions with biological receptors or enzymes through hydrophobic interactions and hydrogen bonding.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activity, influencing cellular signaling pathways.

Pharmacological Applications

Research indicates that compounds with similar structural motifs exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Fluorenone derivatives have demonstrated antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Properties : Some derivatives have shown antiproliferative activity against cancer cell lines by acting as topoisomerase inhibitors .
  • Anti-inflammatory Effects : Compounds related to this structure have been evaluated for their capacity to inhibit pro-inflammatory cytokines .

Antimicrobial Activity Study

A study assessing the antimicrobial efficacy of fluorenone derivatives demonstrated that modifications to the aryl moiety significantly influenced their inhibitory effects against both planktonic and biofilm states of bacteria. The presence of electron-withdrawing groups enhanced antimicrobial potency .

Results Summary

  • Tested Strains : Bacillus anthracis, Staphylococcus aureus, Pseudomonas aeruginosa
  • Inhibitory Concentration : Some compounds exhibited low IC50 values comparable to standard antibiotics at concentrations around 100 µg/mL.

Antiproliferative Activity Assessment

Another research effort focused on synthesizing new derivatives based on the fluorenone structure. The results indicated that specific modifications led to enhanced antiproliferative activity in cancer cell lines, particularly through inhibition of type I topoisomerase .

Findings

  • Compounds Tested : Various fluorenone analogs were synthesized and evaluated.
  • Activity Comparison : Compounds with linear alkyl side chains showed superior activity compared to those with branched chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related Fmoc-protected amino acid derivatives, highlighting key differences in structure, properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications Storage Conditions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid (Target) 1191429-04-5 C₂₂H₂₃NO₅ 381.42 Allyloxy, β-methyl SPPS, research intermediates 2–8°C under nitrogen
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 211637-75-1 C₂₅H₂₃NO₄ 401.45 o-Tolyl (methylphenyl) Laboratory chemicals, peptide synthesis Powder: -20°C; solvent: -80°C
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid 1175973-95-1 C₂₇H₂₅NO₅ 443.49 3-(Allyloxy)phenyl Research use, drug discovery Room temperature, inert atmosphere
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid N/A C₂₂H₂₂N₂O₆ 422.42 Allyloxycarbonylamino (dual functional group) Stereospecific peptide modifications Not specified
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid 186320-06-9 C₂₂H₁₉NO₄S 393.46 Thiophen-3-yl (sulfur-containing heterocycle) Bioconjugation, materials science Not specified

Structural and Functional Differences

Substituent Effects: The allyloxy group in the target compound provides a reactive site for further modifications (e.g., thiol-ene click chemistry), distinguishing it from derivatives with inert aromatic (e.g., o-tolyl) or heterocyclic (e.g., thiophene) groups .

Enantiomeric Specificity: The (R)-enantiomer of the allyloxycarbonylamino derivative () may exhibit divergent biological activity or synthetic utility due to stereochemical preferences in enzyme-mediated reactions .

Physicochemical Properties :

  • The 3-(allyloxy)phenyl variant (CAS: 1175973-95-1) has a higher molecular weight (443.49 vs. 381.42) due to the bulkier phenyl group, likely reducing solubility in aqueous media .
  • The thiophene-containing analog (CAS: 186320-06-9) incorporates sulfur, which may enhance π-stacking interactions in peptide assemblies or alter redox properties .

Synthetic Applications :

  • Compounds like 882376 (), which feature tert-butoxycarbonyl (Boc) and cyclohexylmethyl groups, are used in HIV-1 entry inhibitor synthesis, highlighting the role of hydrophobic substituents in drug design .
  • The target compound’s allyloxy group enables orthogonal deprotection strategies in SPPS, contrasting with the acid-labile Boc group in other derivatives .

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis?

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side-chain protections. The Fmoc group’s UV activity also facilitates real-time monitoring of coupling efficiency via spectrophotometry .

Q. Methodological Insight :

  • Deprotection Protocol : Treat with 20% piperidine/DMF for 5–10 minutes, followed by thorough washing to remove byproducts like dibenzofulvene .
  • Monitoring : Track deprotection efficiency via UV absorbance at 301 nm (ε ≈ 7,800 M⁻¹cm⁻¹) .

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves sequential protection, coupling, and deprotection steps:

Amino Protection : Introduce the Fmoc group using Fmoc-Cl or Fmoc-OSu in a polar aprotic solvent (e.g., THF) with a base like DIEA .

Coupling : React the Fmoc-protected intermediate with 3-(allyloxy)-2-methylpropanoic acid using coupling agents such as HBTU/DIPEA or DCC/HOBt .

Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. Example Data :

  • Yield: 65–75% after purification (HPLC purity >98%) .
  • Reaction Time: 12–24 hours at 0–25°C .

Q. How is the compound characterized post-synthesis?

Key Techniques :

  • NMR Spectroscopy : Confirm stereochemistry and integrity of the Fmoc, allyloxy, and methyl groups. For example, the Fmoc aromatic protons appear as multiplet peaks at δ 7.2–7.8 ppm in CDCl₃ .
  • HPLC : Assess purity using reverse-phase C18 columns (gradient: 0.1% TFA in H₂O/MeCN) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₅NO₆: 423.17) .

Advanced Research Questions

Q. How can coupling efficiency be optimized in reactions involving this compound?

Challenges : Steric hindrance from the allyloxy and methyl groups may reduce coupling rates. Strategies :

  • Coupling Reagents : Use HATU instead of HBTU for higher activation efficiency .
  • Solvent Optimization : Replace DMF with NMP to reduce viscosity and improve reagent diffusion .
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10–15 min) to accelerate reaction kinetics .

Q. Data Contradiction Example :

  • Observed Low Yield (50%) : May arise from incomplete Fmoc deprotection. Validate via UV monitoring and repeat deprotection with fresh piperidine .

Q. How should researchers resolve discrepancies in NMR data during characterization?

Common Issues :

  • Unexpected Splitting : Allyloxy protons (δ 4.5–5.5 ppm) may show complex splitting due to rotameric equilibria.
    Solutions :
  • Variable Temperature NMR : Perform at 25°C and −40°C to slow conformational changes and simplify splitting patterns .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings .

Q. Case Study :

  • A reported δ 5.2 ppm triplet (allyl CH₂) may split into a doublet of doublets if residual DMF is present. Confirm solvent purity and lyophilize samples before analysis .

Q. What strategies mitigate instability during Fmoc deprotection or allyloxy group modifications?

Instability Sources :

  • Acid Sensitivity : The allyloxy group may hydrolyze under strongly acidic conditions (e.g., TFA cleavage).
  • Base-Induced Side Reactions : Prolonged piperidine exposure can degrade the methylpropanoic acid backbone .

Q. Mitigation :

  • Deprotection Time : Limit piperidine exposure to ≤10 minutes .
  • Alternative Bases : Test 2% DBU in DMF for faster deprotection (2–5 min) with reduced side reactions .
  • Low-Temperature Storage : Store at −20°C under inert gas to prevent oxidation of the allyloxy group .

Q. How can researchers validate the compound’s stability under varying reaction conditions?

Protocol :

Accelerated Stability Testing : Incubate aliquots at 25°C, 40°C, and 60°C for 24–72 hours.

HPLC Monitoring : Track degradation products (e.g., Fmoc cleavage or allyl oxidation) .

Mass Spectrometry : Identify degradation byproducts (e.g., m/z 242.1 for dibenzofulvene) .

Q. Data Example :

  • Stability at 25°C : >95% purity retained after 72 hours in anhydrous DMF .
  • Instability at 60°C : 15% degradation observed within 24 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)-2-methylpropanoic acid

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